molecular formula C10H17F3N2O3 B8215207 (3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid

(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid

Cat. No.: B8215207
M. Wt: 270.25 g/mol
InChI Key: KXBXGPUQVBFJHJ-FJXQXJEOSA-N
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Description

(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid is a compound that combines an oxetane ring, a piperidine ring, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid typically involves the formation of the oxetane and piperidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxetane ring. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, with some requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxetane or piperidine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The oxetane and piperidine rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability, enhancing its overall effectiveness. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(Oxetan-3-yl)piperidin-3-amine 2,2,2-trifluoroacetic acid is unique due to the combination of its structural features. The presence of both oxetane and piperidine rings, along with the trifluoroacetic acid moiety, gives it distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(3S)-1-(oxetan-3-yl)piperidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c9-7-2-1-3-10(4-7)8-5-11-6-8;3-2(4,5)1(6)7/h7-8H,1-6,9H2;(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXGPUQVBFJHJ-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C2COC2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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